
Alvespimycin hydrochloride
Vue d'ensemble
Description
Chlorhydrate d'alvespimycine: est un dérivé de la geldanamycine et un inhibiteur de la protéine de choc thermique 90 (HSP90). Il a été étudié pour son potentiel en tant qu'agent antinéoplasique, en particulier dans le traitement des tumeurs solides et de la leucémie aiguë myéloïde . Le chlorhydrate d'alvespimycine présente plusieurs propriétés pharmacologiquement souhaitables, telles qu'une responsabilité métabolique réduite, une liaison aux protéines plasmatiques plus faible, une solubilité accrue dans l'eau, une biodisponibilité orale plus élevée, une hépatotoxicité réduite et une activité antitumorale supérieure par rapport à son prédécesseur, la tanespimycine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: : Le chlorhydrate d'alvespimycine est synthétisé par une série de réactions chimiques à partir de la geldanamycine. Les étapes clés impliquent la modification de la structure de la geldanamycine pour introduire le groupe diméthylaminoéthylamino, conduisant à la formation de la 17-diméthylaminoéthylamino-17-déméthoxygeldanamycine (17-DMAG) . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations souhaitées.
Méthodes de production industrielle: : La production industrielle de chlorhydrate d'alvespimycine implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Degradation and Stability
Alvespimycin hydrochloride exhibits pH- and temperature-dependent stability:
-
Hydrolysis : The carbamate group undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 hours at pH 3) .
-
Thermal degradation : Decomposes above 60°C, forming demethoxy and quinone derivatives .
-
Photostability : Susceptible to UV-induced degradation; storage at -20°C in amber vials is recommended .
Table 2: Stability Profile
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 3.0 | Carbamate hydrolysis | 48 hours |
60°C | Thermal decomposition | <24 hours |
UV light | Quinone ring cleavage | 6 hours |
Metabolic Reactions
In vivo studies reveal hepatic and extrahepatic metabolism:
-
Phase I : Demethylation of the dimethylamino group by CYP3A4/5, forming a primary amine metabolite (M1) .
-
Phase II : Glucuronidation at the C13 hydroxyl group, yielding a water-soluble conjugate excreted renally .
-
Key metabolites :
Table 3: Metabolic Pathways
Enzyme | Reaction Type | Metabolite | Activity |
---|---|---|---|
CYP3A4/5 | Demethylation | M1 | Active |
UGT1A1 | Glucuronidation | M2 | Inactive |
Biochemical Interactions
Alvespimycin binds Hsp90’s ATP-binding pocket through:
-
Hydrogen bonding : Between the carbamate group and Asp93/Asn51 residues .
-
Hydrophobic interactions : Quinone ring and C4 methyl group with Leu48/Phe138 .
-
Conformational effects : Induces misfolding of client proteins (e.g., HER2, EGFR), leading to ubiquitin-proteasome degradation .
Key Findings :
-
IC₅₀ : 62 ± 29 nM against Hsp90 in fluorescence polarization assays .
-
Selectivity : 10-fold higher affinity for tumor cell Hsp90 due to preferential binding to the "active" conformation .
Analytical Characterization
Applications De Recherche Scientifique
Chemistry: : In chemistry, alvespimycin hydrochloride is used as a tool compound to study the inhibition of HSP90 and its effects on protein folding and stability .
Biology: : In biological research, this compound is employed to investigate the role of HSP90 in cellular processes and its potential as a therapeutic target for various diseases .
Medicine: : this compound has been extensively studied for its antitumor activity. It has shown promise in preclinical and clinical trials for the treatment of solid tumors, acute myeloid leukemia, and other cancers .
Industry: : In the pharmaceutical industry, this compound is used in drug development and research to explore new therapeutic approaches for cancer treatment .
Mécanisme D'action
Alvespimycin hydrochloride exerts its effects by inhibiting HSP90, a molecular chaperone involved in the proper folding and function of many cellular signaling proteins . By binding to HSP90, this compound disrupts its chaperone activity, leading to the degradation of client proteins, including oncogenic kinases such as BRAF . This results in the depletion of proteins with oncogenic activity and the potential induction of HSP70 (HSP72), which further enhances its antitumor effects .
Comparaison Avec Des Composés Similaires
Composés similaires: : Les composés similaires au chlorhydrate d'alvespimycine comprennent la tanespimycine, la geldanamycine et d'autres inhibiteurs de la HSP90 .
Unicité: : Le chlorhydrate d'alvespimycine se distingue par ses propriétés pharmacologiques améliorées, telles qu'une solubilité accrue dans l'eau, une biodisponibilité orale plus élevée, une hépatotoxicité réduite et une activité antitumorale supérieure par rapport à la tanespimycine . Ces attributs en font un candidat plus attrayant pour un développement et une utilisation cliniques ultérieurs.
Activité Biologique
Alvespimycin hydrochloride, also known as 17-DMAG (17-dimethylaminoethylamino-17-demethoxygeldanamycin), is a potent inhibitor of heat shock protein 90 (HSP90). This compound has garnered attention for its significant biological activity, particularly in the context of cancer treatment. This article delves into its mechanism of action, pharmacokinetics, clinical studies, and potential therapeutic applications.
Alvespimycin functions primarily through the inhibition of HSP90, a molecular chaperone that is crucial for the proper folding and function of numerous client proteins involved in cellular signaling pathways. These client proteins often include oncogenic kinases such as BRAF, HER2, and EGFR, which are frequently overexpressed or mutated in various tumors. By inhibiting HSP90, alvespimycin promotes the proteasomal degradation of these oncoproteins, leading to reduced tumor cell proliferation and increased apoptosis .
Key Mechanisms:
- Inhibition of Oncoproteins : Disruption of HSP90's chaperone function leads to the degradation of client proteins essential for tumor growth.
- Induction of HSP70 : Treatment with alvespimycin can induce the expression of HSP70, a stress response protein that may have protective roles in normal cells .
- Selectivity for Tumor Cells : Alvespimycin has been shown to preferentially target tumor cells over normal tissues, enhancing its therapeutic potential while minimizing side effects .
Pharmacokinetics
Alvespimycin exhibits favorable pharmacokinetic properties:
- Absorption : At a maximum tolerated dose (MTD) of 80 mg/m², plasma concentrations exceed 63 nM for less than 24 hours .
- Volume of Distribution : The mean volume of distribution is reported at 385 L at the MTD .
- Protein Binding : Alvespimycin shows minimal protein binding, which may contribute to its efficacy .
- Metabolism and Elimination : It undergoes redox cycling via cytochrome P450 enzymes and forms glutathione conjugates. However, its metabolism is relatively weak in humans .
Phase I Trials
A pivotal Phase I trial evaluated the safety and dosage of alvespimycin in patients with advanced solid tumors. The study employed an accelerated titration design to determine the MTD while assessing pharmacokinetics and tumor response . The findings indicated:
- Maximum Tolerated Dose (MTD) : Established at 80 mg/m².
- Antitumor Activity : Notable responses were observed in patients with HER2-positive breast cancer and ovarian cancer when combined with trastuzumab .
Case Studies
Numerous case studies have highlighted the efficacy of alvespimycin in specific cancer types:
- Osteosarcoma : Alvespimycin was noted to enhance the effects of telomerase inhibition by imetelstat in preclinical models .
- Metastatic Solid Tumors : In patients with metastatic or unresectable solid tumors, alvespimycin demonstrated significant antitumor effects while maintaining a favorable safety profile .
Comparative Efficacy
Alvespimycin has been compared to other HSP90 inhibitors such as tanespimycin (17-AAG). Key differences include:
Feature | Alvespimycin (17-DMAG) | Tanespimycin (17-AAG) |
---|---|---|
Metabolic Liability | Reduced | Higher |
Plasma Protein Binding | Minimal | Higher |
Water Solubility | Increased | Lower |
Oral Bioavailability | Higher | Lower |
Antitumor Activity | Superior | Moderate |
Propriétés
IUPAC Name |
[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9-,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSYBWLNYPEFJK-IHLRWNDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431773 | |
Record name | Alvespimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467214-21-7 | |
Record name | Alvespimycin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALVESPIMYCIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612K359T69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Alvespimycin hydrochloride and how does it affect cancer cells?
A1: this compound, also known as 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90) []. Hsp90 is a chaperone protein that plays a crucial role in the proper folding, stability, and function of various client proteins, many of which are involved in cell signaling and growth [, ]. By binding to Hsp90, Alvespimycin disrupts its chaperone function, leading to the degradation of these client proteins [, ]. In the context of cancer, many Hsp90 client proteins are oncogenic, meaning they contribute to tumor development and progression. Therefore, by promoting the degradation of these oncogenic proteins, this compound exerts its anti-cancer effects [, ].
Q2: What types of cancer have shown sensitivity to this compound in preclinical or clinical settings?
A2: Research has shown promising results with this compound in the context of HER2-positive metastatic breast cancer (HER2+ MBC) []. In a Phase I clinical trial, this compound, in combination with Trastuzumab, demonstrated antitumor activity in patients with refractory HER2+ MBC []. Additionally, preclinical studies and early clinical observations suggest potential for this compound in ovarian cancer treatment [].
Q3: What were the main findings of the Phase I clinical trial investigating this compound in combination with Trastuzumab?
A4: The Phase I dose-escalation trial aimed to determine the maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound when combined with Trastuzumab []. The study enrolled patients with advanced solid tumors progressing despite standard therapy, with a majority having HER2+ MBC []. The MTD of weekly this compound in this combination was determined to be 80 mg/m2 []. The combination was deemed safe and tolerable, with manageable side effects. Importantly, the trial observed antitumor activity in patients with refractory HER2+ MBC and some responses in ovarian cancer, supporting further investigation of this combination therapy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.